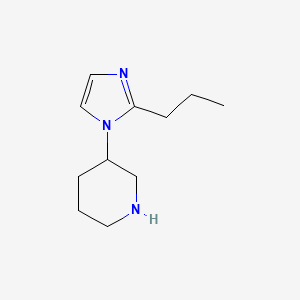

3-(2-丙基-1H-咪唑-1-基)哌啶

描述

“3-(2-Propyl-1H-imidazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1343327-36-5 . It has a molecular weight of 193.29 . The compound is an oil at room temperature .

Synthesis Analysis

Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized from glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “3-(2-Propyl-1H-imidazol-1-yl)piperidine” includes a five-membered imidazole ring attached to a piperidine ring via a propyl chain . The InChI Code for this compound is 1S/C11H19N3/c1-2-4-11-13-7-8-14 (11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 .Chemical Reactions Analysis

Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties, making it amphoteric in nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

“3-(2-Propyl-1H-imidazol-1-yl)piperidine” is an oil at room temperature . It has a molecular weight of 193.29 .科学研究应用

细胞色素 P450 抑制类似化学结构的一个重要应用是抑制人肝微粒体中的细胞色素 P450 同工酶,这对于理解基于代谢变化的药物-药物相互作用至关重要,因为当多种药物一起给药时,这种相互作用可能会发生。强效且选择性的化学抑制剂用于评估各种 CYP 同工酶对整体代谢的贡献,有助于预测潜在的药物-药物相互作用 (Khojasteh et al., 2011).

有机合成中的催化具有哌啶结构的化合物,如 3-(2-丙基-1H-咪唑-1-基)哌啶,在催化中起着至关重要的作用,尤其是在 C-N 键形成交叉偶联反应中。这些反应对于创建用于制药和其他应用的复杂有机分子至关重要,展示了该化合物在有机合成中可循环利用的铜催化剂体系中的效用 (Kantam et al., 2013).

治疗糖尿病的酶抑制另一个研究应用是抑制二肽基肽酶 IV (DPP IV),它是治疗 2 型糖尿病的一个靶点。DPP IV 的抑制剂,可能包括与 3-(2-丙基-1H-咪唑-1-基)哌啶在结构上相关的化合物,已被报道为抗糖尿病药物。这突出了该化合物在开发新的糖尿病治疗策略中的相关性 (Mendieta et al., 2011).

趋化因子受体的抑制对趋化因子受体(如 CCR3)的小分子拮抗剂的研究涉及包括哌啶衍生物在内的结构。这些拮抗剂被探索用于治疗过敏性疾病,如哮喘和过敏性鼻炎。这些分子的详细构效关系为设计有效的过敏性炎症治疗方法提供了见解 (Willems & IJzerman, 2009).

化学和药理学研究来自松树和相关属的哌啶生物碱的多样化学和药理学性质已得到广泛研究。这些研究包括它们的合成、表征及其潜在治疗应用的探索,展示了涉及 3-(2-丙基-1H-咪唑-1-基)哌啶等化合物的广泛研究范围 (Singh et al., 2021).

安全和危害

未来方向

While specific future directions for “3-(2-Propyl-1H-imidazol-1-yl)piperidine” are not mentioned in the retrieved papers, imidazole derivatives have been highlighted for their broad range of chemical and biological properties . This suggests potential for further exploration and development of new drugs based on this structure .

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

属性

IUPAC Name |

3-(2-propylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-2-4-11-13-7-8-14(11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQUMFGAGSMFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

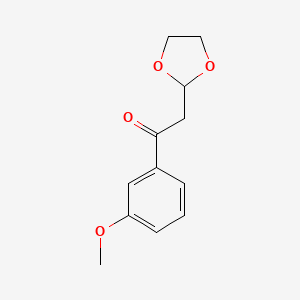

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)

![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)

![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)

![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)

![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)